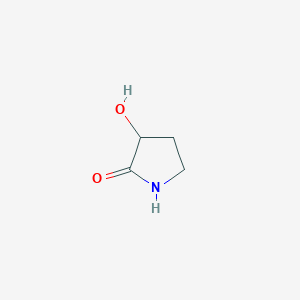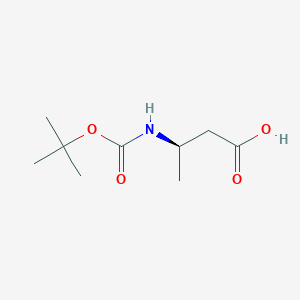
3-Hydroxy-2-pyrrolidinone
Overview
Description
3-Hydroxy-2-pyrrolidinone is a potent inhibitor of CDK2/cyclin A and is also used as pharmaceutical intermediates . It has the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. A stereoconservative approach starting from malic acid was employed to construct the hydroxy-substituted pyrrolidinone moiety . Another study reported a new three-step synthesis to 3-hydroxy-2-pyrrolidinones starting from β-amino acids .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a hydroxyl group and a carbonyl group . The InChI string is InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) and the canonical SMILES string is C1CNC(=O)C1O .
Chemical Reactions Analysis
This compound has been studied in various chemical reactions. For instance, it has been investigated as a potential uranium decorporation ligand . Other studies have evaluated its reactivity in reactions of addition,
Scientific Research Applications
Synthesis and Reaction Mechanisms
Synthesis of Derivatives : 3-Hydroximino-1-hydroxy-2-pyrrolidinones were synthesized using NH2OH and NH2OBn with methyl esters of 2-oxo-3-butenoic acid derivatives, offering insights into new reaction pathways (Katkevics et al., 2004).
Antioxidant Activity : The antioxidant potential of 3-hydroxy-3-pyrroline-2-one derivatives was evaluated, with significant findings in the scavenging of radicals, comparable to conventional antioxidants (Nguyen et al., 2022).
Catalytic Applications : Titanium dioxide nanoparticles in aqueous CTAB solution were used for admicellar catalysis in the synthesis of 3-hydroxy-2-pyrrolidinones, highlighting an environmentally friendly methodology (Sarkar & Mukhopadhyay, 2013).
Chelation and Metal Binding
Therapeutic Chelating Agent : Bis(3-hydroxy-4-pyridinone)-EDTA derivatives have been studied for their potential as therapeutic chelating agents, especially for in vivo aluminum removal (Santos et al., 2005).
Selective Metal Ion Chelation : A bis(3-hydroxy-4-pyridinone)-EDTA derivative showed high affinity and selectivity for chelating M(3+) hard metal ions (e.g., Fe, Al, Ga) over Zn(2+), suggesting its potential in biomedical applications (Gama et al., 2009).
Lipid Bilayer Interactions : Studies on the partition of 3-hydroxy-4-pyridinone Zn(ii) complexes in lipid bilayers using molecular dynamics simulations revealed insights into their interactions and membrane permeability, important for pharmaceutical applications (Coimbra et al., 2018).
Potential Therapeutic Applications
Antiamnesic Properties : 3-Hydroxy-3-pyrrolin-2-on derivatives were studied for their antiamnesic effects, showing promise in comparison to established nootropes like piracetam (Shuklina et al., 2003).
Alzheimer's Disease Research : Modifications in 3-hydroxy-4-pyridinones showed potential as prodrugs for Alzheimer's disease treatment, emphasizing their metal-binding ability and antioxidant capacity (Scott et al., 2008).
Mechanism of Action
Target of Action
3-Hydroxy-2-pyrrolidinone is a versatile compound that interacts with various targets. It is a part of the pyrrolidinone family, which is known for its significant pharmaceutical effects .
Mode of Action
For example, some pyrrolidinone cognition enhancers like piracetam and oxiracetam have unique selectivity for brain areas involved in knowledge acquisition and memory processes .
Biochemical Pathways
Pyrrolidinone derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is sensitive to moisture , which could potentially affect its bioavailability.
Result of Action
It is known that pyrrolidinone derivatives can exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects suggest that this compound could potentially influence a variety of molecular and cellular processes.
Action Environment
It is known that the compound is sensitive to moisture , suggesting that environmental humidity could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-pyrrolidinone is known to interact with various enzymes, proteins, and other biomolecules. It is used as a potent inhibitor of CDK2/cyclin A . The nature of these interactions is complex and often involves the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-68-4, 15116-68-4 | |
| Record name | 3-Hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)


![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)




![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)

